Journal Name:Journal of CO2 Utilization
Journal ISSN:2212-9820
IF:8.321
Journal Website:http://www.journals.elsevier.com/journal-of-co2-utilization/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:281
Publishing Cycle:
OA or Not:Not
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2018-03-23 , DOI:
10.1039/C7EW00544J
The discharge of municipal landfill leachate into publicly owned treatment works (POTWs) is a common leachate management practice in the United States. However, the benefits of this option have diminished in many POTWs because leachate can significantly interfere with UV disinfection due to the introduction of UV-quenching substances (UVQS). This study aims to characterize UV-quenching dissolved organic matter (DOM) in different raw and sequencing batch reactor (SBR) pre-treated landfill leachates. Nine leachate samples, including four raw mature leachates, four SBR pre-treated mature leachates, and one young raw leachate, were investigated. The mature leachates, regardless of raw or SBR pre-treated ones, had lower biodegradability (low BOD5/COD), higher specific UV absorbance (SUVA), greater hydrophobic fraction, and more high molecular weight (MW) organic compounds than the young leachate. SUVA served as a useful indicator for the characterization of UV-quenching DOM, which exponentially declined with increasing BOD5/COD. The high SUVA of the mature leachates suggests a highly aromatic and hydrophobic character with a high fraction of aquatic humic matter and high MW compounds. In contrast, the low SUVA of the young leachate implies the presence of a high fraction of non-humic matter, a highly aliphatic character, and more low MW molecules. After the mature leachates were biologically pre-treated, the SUVA increased due to the partial degradation of high MW compounds. Results from fluorescence excitation–emission matrix (EEM) analysis could effectively reflect the variation of hydrophobic DOM, but poorly indicated the presence of hydrophilic DOM.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2016-01-04 , DOI:
10.1039/C5EW00259A
Floc size distribution is of high operational importance as it governs the transport and removal of contaminants from drinking water. The complex nature of turbulent flow in treatment plants has limited the research to quantify the dynamics of flocculation. This paper describes the use of a submersible digital in-line holographic microscopy (DIHM) technique for the measurement of the spatial distribution of floc sizes in a direct filtration treatment facility. The DIHM tool was positioned at thirteen different locations in a flocculation tank and holograms were recorded for at least 10 minutes at each location. The acquisition of morphological details of flocs (e.g., floc counts, size distributions and floc velocities relative to the fluid motion) from the reconstructed DIHM images is discussed. The results of the spatial distribution of floc sizes indicated that the volume equivalent floc diameter measured in the flocculation tank was mostly of large-sized aggregates greater than 100 μm, which can have adverse impacts on the performance of a direct filtration process. The relative motion of flocs calculated from the DIHM analysis ranged from 0.002 to 0.008 m s−1. Results showed that the investigated DIHM technique could be used as an operational tool to evaluate flocculation performance in terms of floc sizes, which is otherwise difficult to characterize in most treatment plants. The information acquired from this tool is important to understand the fate and transport of flocs during flocculation for process optimization that can lead to minimize chemical and energy usage in treatment plants.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2021-09-09 , DOI:
10.1039/D1EW00484K
Biochar works as a green catalyst for the dechlorination of chlorinated ethylenes (CEs) by green rust (GR). Although the GR–biochar composite shows great potential for groundwater remediation, its performance under simulated field conditions has not been investigated. In this study, a composite of chloride GR and bone char (BC) was used to investigate the effect of groundwater solutes (Cl−, SO42−, HCO3−, and H4SiO4) and the co-existence of one or two CE(s) on GR–BC reactivity with CEs. Furthermore, a contaminant-free groundwater and five CE-contaminated groundwaters were collected to test the reactivity of the GR–BC composite under real groundwater conditions. Among all tested groundwater solutes, HCO3− affected CE dechlorination rates the most, exemplified by a 6.7-fold decrease in trichloroethylene (TCE) reduction rate constant, kmass, to 0.16 L g−1 h−1 in the presence of 10 mM HCO3− solution when compared to the solute free experiment. Silicic acid led to a 1.7-fold decrease in kmass at concentrations of 0.5 and 1 mM and a 5.3-fold decrease at 2 mM. TCE reduction rate was also decreased by the co-existence of PCE (by a factor of 1.6), while cDCE had very little impact. Natural groundwater matrices led to up to 52-fold decrease in kmass(TCE), depending on the complexity and pollutant profile of the groundwater. However, relatively fast dechlorination with kmass(TCE) ≥ 0.021 L g−1 h−1 was seen in all tested CE-contaminated groundwaters where CE concentrations were comparable. For hard groundwaters, HCO3− is recognized as the main inhibitor for dechlorination, while the impact of the other tested solutes is minor. The study provides practical information for the application of the GR–BC composite for remediation of CE-contaminated groundwaters.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2019-01-17 , DOI:
10.1039/C8EW00863A
Asbestos fibres are recognized as a group one carcinogen by the International Agency for Research on Cancer (IARC), and may cause environmental pollution and potential health hazards upon entering drinking water sources. However, few studies have investigated asbestos in drinking water because of limited methods for such analyses. Additionally, the existing electron microscopy methods are usually expensive and may not be easily accessible in many laboratories. In this study, phase contrast microscopy (PCM) and micro Fourier transform infrared spectroscopy (micro-FTIR) were proposed to identify asbestos in water for the first time. Water samples were qualitatively analysed using micro-FTIR, and the presence of asbestos fibres was confirmed. Phase contrast microscopy was then used to enumerate the asbestos fibres. The results obtained using the developed method were verified by scanning electron microscopy (SEM) with energy-dispersive X-ray (EDX) analysis. The results indicated that the combined PCM-FTIR represents an economical method for rapidly determining the presence of asbestos fibres in drinking water and their quantitative analysis. The proposed protocol is a potential alternative to electron microscopy for the analysis of asbestos fibres in drinking water and is easier to apply in the laboratory.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2018-03-16 , DOI:
10.1039/C8EW00048D
Coagulation and chemical oxidation have long been recognized as two major mechanisms of ferrate(VI) (i.e. FeO42−, an oxyanion containing Fe(VI)) in its environmental applications. Although ferrate(VI) oxidation of various contaminants has been extensively studied, few efforts were made to appreciate the mechanisms and behaviors of ferrate(VI)-driven coagulation in water. In this study, coagulation of colloidal kaolin particles with ferrate(VI) in simulated natural water was investigated under the conditions related to drinking water treatment (initial turbidity 25.00 NTU, 0.0–9.0 mg L−1 Fe(VI), pH 7.5, and 0.50–10.00 mg L−1 DOC). Fe(III) produced from Fe(VI) reduction initiated in situ coagulation. Lower minimum effective iron doses (MEIDs) were observed for Fe(VI) coagulation than for direct Fe(III) coagulation at pH 6.5 and 7.5 (DOC = 2.00 mg L−1), at which the colloids were captured by iron precipitates principally via sweep coagulation. A citrate–ascorbate iron extraction method was used to reveal that Fe(VI) resultant flocs were composed of both amorphous and crystalline iron with an amorphous to crystalline Fe ratio of approximately 2.3 : 1.0 (pH 7.5, 3.0 mg L−1 Fe(VI), and 2.00 mg L−1 DOC). Ferrate(VI) oxidation transformed natural organic matter (NOM) preferentially into more hydrophilic compounds, which have lower affinity with colloids and thus are less adsorbed on colloids to produce a less negatively charged surface. Therefore, ferrate(VI) oxidation potentially promoted the aggregation of colloids through the alleviation of electrostatic repulsion. However, NOM at a high concentration (8.00–10.00 mg L−1 DOC in this study) could prevent the agglomeration of small iron oxide particles through the formation of a negatively charged NOM coating via adsorption, thereby preventing the growth of flocs. Ferrate(VI) coagulation, when combined with ferrate(VI) oxidation, provides a more viable treatment option to address multiple water pollution in raw water, e.g. the presence of colloidal algal cells and dissolved algal toxins in water during a harmful algal bloom. The dual treatment mechanisms enable a very effective treatment design with an economical physical footprint for supporting a sustainable municipal drinking water supply.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2014-11-05 , DOI:
10.1039/C4EW00066H
Removal of nitrogen compounds from wastewater is essential to prevent pollution of receiving water bodies (i.e. eutrophication). Conventional nitrogen removal technologies are energy intensive, representing one of the major costs in wastewater treatment plants. For that reason, innovations in nitrogen removal from wastewater focus on the reduction of energy use. Bioelectrochemical systems (BESs) have gained attention as an alternative to treat wastewater while recovering energy and/or chemicals. The combination of electrodes and microorganisms has led to several methods to remove or recover nitrogen from wastewater via oxidation reactions, reduction reactions and/or transport across an ion exchange membrane. In this study, we give an overview of nitrogen removal and recovery mechanisms in BESs based on state-of-the-art research. Moreover, we show an economic and energy analysis of ammonium recovery in BESs and compare it with existing nitrogen removal technologies. We present an estimation of the conditions needed to achieve maximum nitrogen recovery in both a microbial fuel cell (MFC) and a microbial electrolysis cell (MEC). This analysis allows for a better understanding of the limitations and key factors to take into account for the design and operation of MFCs and MECs. Finally, we address the main challenges to overcome in order to scale up and put the technology in practice. Overall, the revenues from removal and recovery of nitrogen, together with the production of electricity in an MFC or hydrogen in an MEC, make ammonium recovery in BESs a promising concept.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: , DOI:
10.1039/C8EW90038H
The first page of this article is displayed as the abstract.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2021-05-25 , DOI:
10.1039/D1EW00203A
Removal of pharmaceuticals from wastewater using chemical processes is a promising solution to mitigate pollution in drinking and surface waters. Non-catalytic wet air oxidation (WAO) is a highly efficient advanced oxidation process that uses air and water at high temperatures and pressures to remove high concentrations of organic compounds from various wastes without use of catalysts. However, the elimination of pharmaceuticals in hospital wastewater with a low organic content by WAO has not yet been sufficiently studied. The objective of the present study was to evaluate both the efficiency and costs of WAO treatment to remove pharmaceuticals present in hospital effluents. First, a laboratory-scale WAO batch unit was used to optimize oxidation temperatures and residence times to achieve high elimination of ten pharmaceuticals of interest in spiked deionized water. Then, optimal conditions were applied to treat hospital wastewater effluents. Results showed that even at low chemical oxygen demand values (<600 mg O2 per L), WAO at 290 °C with 15 min residence time removed between 95.0% and 99.1% of the target compounds spiked at 10 μg L−1 in hospital wastewater. Acute toxicity bioassays using the crustacean Daphnia magna and the bacterium Aliivibrio fischeri showed that the toxicity of hospital wastewater increased after WAO treatment due to the generation of transformation products. However, since the intended use of WAO is as pretreatment for hospital effluents before municipal water treatment, it is not yet clear if WAO treated effluents could affect bacteria in activated sludge. The study included a techno-economic analysis to evaluate capital expenditures (CAPEX) and operational expenditures (OPEX) of an industrial-scale WAO unit to remove pharmaceuticals from the wastewater effluent of a local hospital. This analysis demonstrated that CAPEX for an 86 L min−1 WAO industrial-scale unit was $ 2.35m (in Canadian dollars), while OPEX was $ 1.09m, which corresponds to a relative price of $ 27 per m3. Initial investment for the WAO unit might be reduced by up to 44% by employing a preconcentration unit to increase the effluents' chemical oxygen demand in smaller volumes which could also make the process autothermal while reducing WAO's operating expenses by more than 20%.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: , DOI:
10.1039/D0EW90002H
The first page of this article is displayed as the abstract.
Journal of CO2 Utilization ( IF 8.321 ) Pub Date: 2021-07-29 , DOI:
10.1039/D1EW90016A
The first page of this article is displayed as the abstract.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
18.10 | 19 | Science Citation Index Expanded | Not |
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